molecular formula C7H6F3NS B14114551 3-Methyl-5-(trifluoromethyl)pyridine-2-thiol

3-Methyl-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B14114551
M. Wt: 193.19 g/mol
InChI Key: XRJXGNMIKYMSFP-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)pyridine-2-thiol is a chemical compound with the molecular formula C6H4F3NS. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group and a thiol group attached to a pyridine ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine-2-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by thiolation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonyl derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-5-(trifluoromethyl)pyridine-2-thiol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine-2-thiol
  • 5-(Trifluoromethyl)-2-pyridinethiol

Uniqueness

3-Methyl-5-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties. This combination of functional groups enhances its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-pyridine-2-thione

InChI

InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-11-6(4)12/h2-3H,1H3,(H,11,12)

InChI Key

XRJXGNMIKYMSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C(F)(F)F

Origin of Product

United States

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